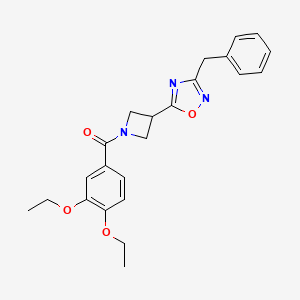

(3-(3-苄基-1,2,4-恶二唑-5-基)氮杂环丁烷-1-基)(3,4-二乙氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

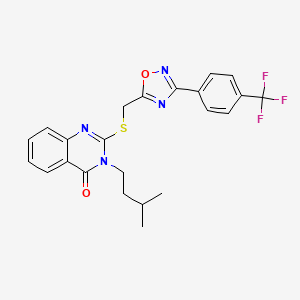

The synthesis of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom, has been extensively studied . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .科学研究应用

Nematocidal Activity

Nematodes are plant-parasitic worms that significantly impact crop health. The synthesized compound exhibits moderate nematocidal activity against Meloidogyne incognita, a common nematode species. By targeting nematodes, this compound could contribute to sustainable agriculture by reducing crop losses caused by these pests .

Anti-Fungal Properties

The compound also displays anti-fungal activity against Rhizoctonia solani, a pathogenic fungus affecting various crops. By inhibiting fungal growth, it may help protect plants from diseases and enhance crop yield .

Antibacterial Effects on Xanthomonas spp.

The compound shows strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Specifically, compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibit superior antibacterial activity compared to existing pesticides. These findings suggest that this compound could serve as an alternative template for novel antibacterial agents .

Antibacterial Ability Against Xanthomonas oryzae pv. oryzicola (Xoc)

Compounds 5p, 5u, and 5v demonstrate excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks. Their effectiveness surpasses that of conventional pesticides, highlighting their potential for disease management .

Moderate Antibacterial Effects on Rice Bacterial Leaf Blight

Compound 5v also exerts moderate antibacterial effects against rice bacterial leaf blight, providing an additional avenue for disease control in rice crops .

Potential as Antibacterial Agents

Overall, the 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety (such as this compound) hold promise as potential alternatives for discovering novel antibacterial agents. Their multifaceted activity against bacterial pathogens underscores their importance in crop protection .

作用机制

Oxadiazoles

This compound contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been reported to possess a wide range of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer properties .

Benzyl groups

The benzyl group in this compound is a common feature in many biologically active molecules. It can participate in various types of chemical reactions and can influence the lipophilicity and bioavailability of the compound .

Azetidinyl groups

Azetidine is a four-membered ring with one nitrogen and three carbon atoms. It is found in many biologically active compounds and can influence the compound’s reactivity and interactions with biological targets .

Pharmacokinetics

For instance, the lipophilicity of the molecule could affect its absorption and distribution .

Environmental factors

The stability, efficacy, and action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the solution .

属性

IUPAC Name |

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(3,4-diethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-3-28-19-11-10-17(13-20(19)29-4-2)23(27)26-14-18(15-26)22-24-21(25-30-22)12-16-8-6-5-7-9-16/h5-11,13,18H,3-4,12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTNRUZDMRLSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)

![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)